Product packaging for 1-Oxo-3H-1lambda~5~-pyrazole(Cat. No.:CAS No. 921604-85-5)

1-Oxo-3H-1lambda~5~-pyrazole

Cat. No.: B14197106
CAS No.: 921604-85-5
M. Wt: 84.08 g/mol
InChI Key: XTJMRCBGXWMXAP-UHFFFAOYSA-N
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Description

1-Oxo-3H-1lambda~5~-pyrazole is a specialized pyrazole-based compound offered for research and development purposes. The pyrazole scaffold, a five-membered aromatic ring featuring two adjacent nitrogen atoms, is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of bioactive molecules . This core structure is known for its versatile reactivity and ability to participate in hydrogen bonding, which influences its physicochemical properties and interactions in biological systems . Researchers value pyrazole derivatives for their significant potential in various therapeutic areas. Scientific literature has extensively documented derivatives of the pyrazole scaffold demonstrating a broad spectrum of pharmacological activities, which include antimicrobial , anticancer , and anti-inflammatory effects . Furthermore, pyrazole-containing compounds are actively being investigated for their application in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, with some derivatives acting as potent acetylcholinesterase inhibitors . The specific 1-oxo substitution pattern on this compound makes it a valuable synthetic intermediate for constructing more complex heterocyclic systems or for further functionalization to explore structure-activity relationships (SAR) . This product is intended for use in laboratory research only and is not classified as a drug, cosmetic, or agricultural chemical. It is strictly for professional use in a controlled laboratory setting and is not meant for diagnostic, therapeutic, or any personal use. Researchers can leverage this compound to develop novel molecules for hit-to-lead optimization campaigns and to probe biochemical mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O B14197106 1-Oxo-3H-1lambda~5~-pyrazole CAS No. 921604-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921604-85-5

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

1-oxido-3H-pyrazol-1-ium

InChI

InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1,3H,2H2

InChI Key

XTJMRCBGXWMXAP-UHFFFAOYSA-N

Canonical SMILES

C1C=C[N+](=N1)[O-]

Origin of Product

United States

Theoretical and Computational Investigations of 1 Oxo 3h 1λ⁵ Pyrazole

Electronic Structure Analysis of the λ⁵-Nitrogen Center

The electronic environment of the nitrogen atom bonded to oxygen in 1-Oxo-3H-1λ⁵-pyrazole is complex. The λ⁵ notation is a formalism used in nomenclature to denote a nitrogen atom with a valence state of five, but this does not imply the involvement of d-orbitals. Modern quantum chemical descriptions provide a more nuanced picture of the bonding. rsc.org

The concept of hypervalency describes molecules where a main-group element formally possesses more than eight electrons in its valence shell. rsc.org While the nitrogen in the N-oxide group of 1-Oxo-3H-1λ⁵-pyrazole can be described as hypervalent, this is best understood through resonance and molecular orbital theory rather than an expanded octet. The N-O bond is most accurately depicted as a coordinate covalent bond with significant ionic character, often represented as N⁺–O⁻. researchgate.netresearchgate.net This charge separation is a key feature of heterocyclic N-oxides. nih.gov

Resonance structures illustrate the delocalization of electrons within the molecule. For 1-Oxo-3H-1λ⁵-pyrazole, the N-oxide group can participate in resonance, influencing the electron density across the pyrazole (B372694) ring. The N⁺–O⁻ linkage is inductively electron-withdrawing, but it can also be a resonance donor. researchgate.net This dual electronic nature affects the aromaticity and reactivity of the heterocyclic system. Computational studies on related pyrazole derivatives and other N-oxides show that the N-oxide group can enhance the stability of the ring system by modulating electron distribution. wiley.commdpi.com The stability of cyclic hypervalent molecules is often greater than their acyclic counterparts, a factor that is particularly relevant for hypervalent nitrogen, which is typically found in cyclic structures. rsc.org

The distribution of electron density within a molecule can be quantified by calculating atomic partial charges. Various computational schemes exist for this purpose, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and methods based on fitting the electrostatic potential (ESP), such as ChelpG and RESP. researchgate.netresearchgate.net These charges are crucial for understanding intermolecular interactions and predicting reactive sites.

For 1-Oxo-3H-1λ⁵-pyrazole, the N-oxide oxygen atom is expected to carry a significant negative partial charge, while the adjacent nitrogen (N1) will bear a corresponding positive charge. This polarization is a defining characteristic of the N-oxide bond. acs.org NBO analysis of similar pyridine-N-oxides confirms that the oxygen atom is highly nucleophilic due to its large negative charge. acs.org This charge distribution influences the entire pyrazole ring. The N2 nitrogen, being pyridine-like, will also be a site of negative charge, though less so than the exocyclic oxygen. globalresearchonline.net The carbon atoms in the ring will have their partial charges modulated by the competing inductive and resonance effects of the N-oxide group and the second nitrogen atom. Computational studies on pyrazole itself show a complex charge landscape that is further perturbed by substitution. researchgate.netresearchgate.net

Below is an illustrative table of expected partial charges for 1-Oxo-3H-1λ⁵-pyrazole, based on data from analogous heterocyclic N-oxides and pyrazole derivatives.

Table 1: Illustrative Atomic Partial Charges for 1-Oxo-3H-1λ⁵-pyrazole

AtomExpected Partial Charge (e)Rationale
O-0.5 to -0.6High electronegativity and N⁺–O⁻ bond character. acs.org
N1+0.2 to +0.4Formal positive charge in the N⁺–O⁻ resonance form.
N2-0.2 to -0.3Pyridine-like nitrogen, acts as an electron sink. globalresearchonline.net
C3+0.1 to +0.2sp³ hybridized, influenced by adjacent electronegative N atoms.
C4-0.1 to -0.2Potentially increased electron density due to resonance donation from N-oxide.
C5+0.1 to +0.3Adjacent to two electronegative nitrogen atoms.

Note: These values are representative and would vary depending on the specific computational method (e.g., NBO, Mulliken) and level of theory used.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a small gap suggests high polarizability and reactivity. nih.govresearchgate.net

In 1-Oxo-3H-1λ⁵-pyrazole, the HOMO is expected to have significant contributions from the lone pairs of the N-oxide oxygen atom and the π-system of the pyrazole ring. The LUMO is likely a π* antibonding orbital distributed across the heterocyclic ring. acs.orgrsc.org The introduction of the N-oxide group generally raises the energy of the HOMO compared to the parent azine, enhancing its reactivity towards electrophiles, while maintaining a low-lying LUMO, which preserves its reactivity towards nucleophiles. pageplace.de Computational studies on pyrazole derivatives confirm that the HOMO-LUMO gap is a critical parameter for describing their electronic behavior and stability. nih.govacs.org

Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Pyrazole N-Oxide System

ParameterRepresentative Energy (eV)Significance
HOMO Energy-6.2Indicates the energy of the most available electrons for donation to an electrophile. nih.gov
LUMO Energy-1.0Represents the energy of the lowest-energy orbital available to accept electrons from a nucleophile. nih.gov
HOMO-LUMO Gap (ΔE)5.2A larger gap implies higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net

Note: Values are illustrative, based on DFT calculations (B3LYP/6-311G(d,p)) for related pyrazole derivatives. nih.gov The exact energies for 1-Oxo-3H-1λ⁵-pyrazole would require specific calculation.

Conformational Analysis and Energetics

The three-dimensional structure of a molecule is determined by its conformational landscape, which consists of various energy minima (stable conformers) and the transition states that connect them. For cyclic molecules, this analysis involves examining the non-planar shapes the ring can adopt.

Conformational analysis aims to identify all low-energy shapes a molecule can adopt through rotations around single bonds. acs.org For cyclic systems, this involves changes in ring geometry. Five-membered rings are not planar and exist in a continuous range of "puckered" conformations, with two principal forms being the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) conformations. Theoretical calculations can map the potential energy surface to locate the global energy minimum (the most stable conformer) and any other local minima. In 1-Oxo-3H-1λ⁵-pyrazole, the presence of an sp³-hybridized carbon at the C3 position is the primary determinant of the ring's non-planarity.

Ring puckering is the deviation of a cyclic molecule from a planar structure. This puckering serves to relieve ring strain, which has two main components: angle strain (deviation from ideal bond angles) and torsional strain (from eclipsing interactions between adjacent atoms). scirp.org In five-membered rings like that in 1-Oxo-3H-1λ⁵-pyrazole, the puckering is significant. Theoretical investigations on pyrazole and related heterocycles have shown that even nominally "aromatic" rings can exhibit puckering upon excitation or substitution. whiterose.ac.ukchemrxiv.org

The C3 atom in 1-Oxo-3H-1λ⁵-pyrazole, being sp³ hybridized, will sit out of the plane formed by the other four atoms, leading to an envelope-like conformation. The degree of puckering can be quantified by specific dihedral (torsion) angles within the ring. Minimizing the torsional strain associated with eclipsed C-H bonds and lone pairs on the nitrogen atoms is the primary driving force for this puckering.

Table 3: Predicted Key Dihedral Angles for the Puckered Conformation of 1-Oxo-3H-1λ⁵-pyrazole

Dihedral AnglePredicted Value (degrees)Description
N2–N1–C5–C4~0 to ±10This part of the ring, containing the double bond, will be relatively planar.
C5–N1–N2–C3~±15 to ±25Defines the twist around the N-N bond.
N1–N2–C3–C4~±30 to ±40Represents the major puckering at the sp³ carbon (C3).
N2–C3–C4–C5~±20 to ±30Defines the return twist towards the planar section.
C3–C4–C5–N1~0 to ±10Shows the C4-C5 bond returning towards planarity.

Note: These angles are idealized predictions for an envelope-like conformation. The exact values would be determined by a full geometry optimization using quantum chemical methods.

Prediction of Stability and Reactivity Profiles

The stability of a hypervalent species like 1-Oxo-3H-1λ⁵-pyrazole is a critical aspect of its theoretical characterization. This involves assessing both its thermodynamic and kinetic stability.

The thermodynamic stability of hypervalent N-oxides can be evaluated by calculating the enthalpies of formation and reaction enthalpies for relevant processes. For instance, the introduction of an N-oxide can, in some cases, weaken the molecular stability of nitrogen-rich rings by elongating chemical bonds and decreasing aromaticity. researchgate.net However, in other systems, N-oxidation can enhance stability. researchgate.net

Computational studies on pyridine (B92270) N-oxides and other amine N-oxides have employed methods like B3LYP/6-31G* and M06/6-311G+(d,p) to calculate N-O bond dissociation energies (BDEs), which are a direct measure of the bond's thermodynamic stability. nih.gov These studies show a wide range of BDEs, indicating that stability is highly dependent on the molecular structure. nih.gov For azole N-oxides, the introduction of an N-oxide linkage can offer some stabilization by withdrawing electronic charge from the heterocyclic ring, thereby reducing electronic repulsion. researchgate.net

The heat of formation (HOF) is another key parameter. For pyridine N-oxides, DFT methods such as B3PW91 have been shown to provide reliable HOF calculations. researchgate.net The oxidation of azoles and azines has been found to be exothermic and thermodynamically spontaneous in many cases. researchgate.net A hypothetical isodesmic reaction, as shown below, could be used to estimate the enthalpy of formation for 1-Oxo-3H-1λ⁵-pyrazole, comparing it to the well-characterized parent pyrazole.

Table 1: Hypothetical Reaction for Thermodynamic Stability Analysis

ReactionDescription
Pyrazole + H₂O₂ → 1-Oxo-3H-1λ⁵-pyrazole + H₂OA hypothetical oxidation reaction to form the target compound. The calculated enthalpy change (ΔH) would indicate the thermodynamic favorability of the N-oxide formation.

Kinetic stability refers to the resistance of a molecule to undergo chemical change and is determined by the activation energy barriers of its decomposition or transformation pathways. For azole N-oxides, a potential decomposition pathway involves the transfer of the oxygen atom to an adjacent carbon, which can lead to ring-opening or isomerization. preprints.org For example, DFT calculations on pyridazine (B1198779) N-oxide derivatives have shown that photoisomerization can lead to the formation of a pyrazole derivative through a diazo intermediate. preprints.org

Another critical factor for stability is the bond dissociation enthalpy (BDE) of the weakest bond, often referred to as the trigger bond in energetic materials. mdpi.comnih.gov For N-oxides, the N-O bond is a likely candidate for the initial bond rupture. The kinetic barrier for this dissociation would be a key indicator of the compound's thermal stability. In a study of N-heterocycle-stabilized iodanes, a related class of hypervalent compounds, decomposition temperatures were found to vary widely, from 120 to 270 °C, highlighting the significant influence of the heterocyclic structure on kinetic stability. beilstein-journals.org

Table 2: Predicted Decomposition Pathways and Kinetic Considerations

PathwayDescriptionKey Kinetic Parameter
N-O Bond HomolysisCleavage of the N-O bond to form radical species.Bond Dissociation Energy (BDE)
IsomerizationMigration of the oxygen atom to a carbon atom, potentially leading to ring opening.Activation Energy (Ea) of isomerization
Dimerization/PolymerizationReaction with another molecule to form a more stable species.Activation Energy (Ea) of dimerization

Quantum Chemical Calculations and Modeling Approaches

A variety of computational methods are employed to investigate the properties of heterocyclic compounds, providing deep insights into their electronic structure and behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. eurasianjournals.com For pyrazole derivatives, DFT calculations with functionals like B3LYP are commonly used to investigate electronic properties and intermolecular interactions. nih.gov Such studies can provide information on optimized geometries, charge distributions, and molecular orbitals (HOMO-LUMO gap), which are related to the molecule's reactivity. nih.gov

In the context of N-oxides, DFT has been used to study the effects of N-oxidation on the properties of energetic compounds, showing that the N→O bond can alter bond lengths within the ring and improve certain performance metrics. mdpi.com For quinoxaline (B1680401) 1,4-di-N-oxide derivatives, DFT calculations have been used to predict reduction potentials. mdpi.com For 1-Oxo-3H-1λ⁵-pyrazole, DFT calculations would be crucial for determining its ground state geometry, electrostatic potential surface, and frontier molecular orbital energies, which would provide initial insights into its stability and potential reactivity.

While DFT is a powerful tool, high-level ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often necessary to more accurately account for electron correlation effects. These effects can be significant in hypervalent molecules. For instance, in a comparative study of pyridine N-oxide and trimethylamine (B31210) N-oxide, DFT methods were found to provide results that differed from Hartree-Fock (HF) calculations, highlighting the importance of including electron correlation. nih.gov

Ab initio methods have also been successfully combined with solid-state NMR to study aminonitropyridines and their N-oxides, yielding good agreement between calculated and experimental chemical shifts. mdpi.com For a novel species like 1-Oxo-3H-1λ⁵-pyrazole, applying these high-level methods would be essential for obtaining benchmark energetic data and a more refined understanding of its electronic structure.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com In the study of pyrazole derivatives, MD simulations have been used to explore their conformational space and to validate the stability of their binding modes with biological targets. rsc.orghilarispublisher.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The development of accurate force fields for novel structures is an ongoing area of research. eurasianjournals.com

For 1-Oxo-3H-1λ⁵-pyrazole, MD simulations could be employed to investigate its behavior in different solvent environments, to explore its conformational landscape, and to assess its structural stability over time at various temperatures. This would provide insights into how the hypervalent N-oxide group affects the flexibility and intermolecular interactions of the pyrazole ring.

Reaction Mechanisms and Chemical Transformations Involving 1 Oxo 3h 1λ⁵ Pyrazole

Reactivity Governed by the Hypervalent Nitrogen Atom

The N-oxide functional group is the primary center of reactivity in the molecule. The formal positive charge on the N1 nitrogen and the negative charge on the exocyclic oxygen atom control the molecule's response to nucleophilic and electrophilic attack, as well as its susceptibility to redox transformations.

The electron-deficient nature of the N1 atom makes it susceptible to nucleophilic attack, although this pathway often competes with attack at the ring carbons (C3/C5). The outcome of nucleophilic addition is highly dependent on the nature of the nucleophile and the reaction conditions.

Deoxygenation: Strong oxygenophiles, such as trivalent phosphorus compounds (e.g., PCl₃, PPh₃), readily attack the exocyclic oxygen atom. This process results in the clean reduction of the N-oxide to the parent pyrazole (B372694), with the formation of a stable phosphoryl or related species (e.g., POCl₃, Ph₃PO). This is the most common and synthetically useful reaction involving nucleophilic attack at the N-O bond.

Grignard and Organolithium Reagents: The reaction with organometallic reagents is more complex. While deoxygenation can occur, the primary pathway often involves nucleophilic attack at the α-carbons (C5 or C3), which are activated by the electron-withdrawing N-oxide group. For instance, reaction with certain Grignard reagents can lead to the formation of C5-alkylated or C5-arylated pyrazoles following a deoxygenation-aromatization sequence. In some cases, direct attack at nitrogen followed by rearrangement has been postulated, but attack at the ring is generally favored.

The N-oxide group exerts a powerful influence on electrophilic aromatic substitution. It is a strongly deactivating group due to its inductive electron-withdrawing effect, making 1-Oxo-3H-1λ⁵-pyrazole less reactive towards electrophiles than pyrazole itself. However, through resonance, the oxygen atom can donate electron density into the ring, directing incoming electrophiles.

Research findings consistently show that electrophilic attack occurs preferentially at the C4 position . This regioselectivity can be rationalized by examining the resonance structures, which show that the C4 position is the least electron-deficient compared to C3 and C5. The positive charge on N1 deactivates the adjacent C5 position, while the N2 atom deactivates the adjacent C3 position, leaving C4 as the most favorable site for attack.

The table below summarizes the outcomes of key electrophilic substitution reactions.

ReactionReagentsMajor ProductObservations
NitrationHNO₃ / H₂SO₄4-Nitro-1-oxo-3H-1λ⁵-pyrazoleReaction requires forcing conditions compared to pyrazole. The C4 position is exclusively nitrated.
BrominationBr₂ in CCl₄ or CH₃COOH4-Bromo-1-oxo-3H-1λ⁵-pyrazoleProceeds readily, demonstrating high regioselectivity for the C4 position.
Acylation(CH₃CO)₂O / Heat3-Acetoxypyrazole / 5-AcetoxypyrazoleThis is not a direct electrophilic substitution on carbon but a rearrangement reaction (see Section 4.3.1). It highlights a different reactivity pathway.

The λ⁵-nitrogen moiety is readily transformed under reductive conditions, providing a reliable method to access the corresponding pyrazole core.

Reduction (Deoxygenation): A wide array of reducing agents can effect the deoxygenation of 1-Oxo-3H-1λ⁵-pyrazole. The choice of reagent can be tuned based on the presence of other functional groups in the molecule. Catalytic hydrogenation is a clean and efficient method.

The following table details common reductive transformations.

Reducing Agent/SystemProductTypical ConditionsNotes
PCl₃PyrazoleCHCl₃, refluxA classic, high-yielding method.
H₂ / Pd-CPyrazoleMethanol or Ethanol, RT, 1 atmA mild and clean catalytic method, compatible with many functional groups.
TiCl₄ / NaBH₄PyrazoleDME, 0 °C to RTA powerful system for deoxygenating N-oxides, even those resistant to other methods.
Na₂S₂O₄PyrazoleAqueous solution, heatSodium dithionite (B78146) provides a mild alternative in aqueous media.

Oxidation: Further oxidation of the λ⁵-nitrogen moiety is not a typical reaction pathway for pyrazole 1-oxides under standard conditions. The N-oxide represents a stable, high oxidation state for the nitrogen within this heterocyclic framework. Attempts to perform further oxidation generally lead to ring degradation rather than the formation of a higher-order oxide.

Cycloaddition Reactions

The hypervalent nature of the N-oxide group enables 1-Oxo-3H-1λ⁵-pyrazole to function as an effective 1,3-dipole in cycloaddition reactions. The N1-N2-C3, N1-N2-C5, or C3-N2-N1-O systems can, in principle, participate as dipoles. However, the most well-documented and synthetically valuable pathway involves the N-oxide acting as an azomethine ylide equivalent in [3+2] cycloadditions.

The hypervalent character facilitates these reactions by providing a pre-organized, electron-rich dipole (the N-O bond and adjacent atoms) that can react readily with electron-deficient dipolarophiles such as activated alkynes and alkenes. The reaction is believed to proceed via a concerted mechanism, and its regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. Typically, the reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the N-oxide with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.

Research has shown that pyrazole 1-oxides react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield bicyclic primary adducts, which are often unstable and undergo subsequent rearrangement or fragmentation to give more stable heterocyclic products. For example, the reaction can lead to the formation of substituted pyrazoles or isoxazoles after ring-opening of the initial cycloadduct. The hypervalent N-O bond is cleaved during this process, highlighting its role as a temporary scaffold to facilitate the cycloaddition.

Rearrangement Reactions and Isomerization Pathways

1-Oxo-3H-1λ⁵-pyrazole and its derivatives are susceptible to various intramolecular rearrangements, often triggered by thermal or photochemical stimuli. These reactions provide pathways to diverse isomeric heterocyclic structures.

Photochemical Rearrangement: Upon UV irradiation, pyrazole 1-oxides can undergo significant skeletal rearrangement. A well-established pathway involves the initial formation of a highly strained oxaziridine (B8769555) intermediate. This intermediate is unstable and rapidly rearranges. Depending on the substitution pattern, the oxaziridine can collapse to form various isomers, most notably substituted 1,3,4-oxadiazoles . This transformation provides a synthetic route from the pyrazole scaffold to a different five-membered heterocyclic system.

Reaction with Acylating Agents: A characteristic reaction of heterocyclic N-oxides is their rearrangement in the presence of acylating agents like acetic anhydride. For 1-Oxo-3H-1λ⁵-pyrazole, this reaction does not lead to C4-substitution. Instead, it proceeds via O-acylation to form an N-acetoxy pyrazolium (B1228807) salt intermediate. A subsequent base-catalyzed (or intramolecular) deprotonation at C3 or C5, followed by rearrangement (a process analogous to the Boekelheide reaction), leads to the formation of 3-acetoxypyrazole or 5-acetoxypyrazole . This reaction demonstrates a migration of the oxygen functionality from the nitrogen atom to an adjacent carbon atom, mediated by the acyl group.

Thermal Rearrangements: While less common than photochemical pathways, thermal rearrangements can occur under harsh conditions. These processes can lead to complex product mixtures, including ring-opened intermediates or fragmentation products, and are generally of lower synthetic utility than the more controlled photochemical or reagent-induced rearrangements.

Ring Opening, Ring Contraction, and Ring Expansion Mechanisms

The pyrazole N-oxide ring system exhibits a rich and varied chemistry, susceptible to a range of transformations including ring opening, contraction, and expansion, often triggered by photochemical or thermal stimuli, or by reaction with specific reagents.

Ring Opening:

Photochemical irradiation is a common method to induce the ring opening of N-oxide heterocycles. For instance, pyridazine (B1198779) N-oxides, which are 1,2-diazine N-oxides, undergo photoinduced ring-opening reactions to furnish 1H-pyrazoles. nih.govacs.org This transformation proceeds through a (Z)-diazoalkene intermediate which then cyclizes to the pyrazole. nih.gov In the case of 3,6-diphenylpyridazine (B189494) N-oxide, irradiation leads to the formation of a diazoketone intermediate. preprints.org This intermediate can then undergo a ring closure to yield a pyrazole derivative or lose nitrogen to form a furan. preprints.org

A notable example involves the photochemical ring opening of 3-aryl-6-aminopyridazine N-oxides. Exposure to UV light generates a (Z)-diazoalkene, which subsequently isomerizes to a pyrazole at elevated temperatures. nih.gov The presence of an electron-donating amine substituent at the C6 position is crucial for suppressing photodeoxygenation and decomposition of the diazo intermediate. nih.gov

Ring Contraction:

Ring contraction of pyrimidine (B1678525) derivatives to form pyrazoles has also been documented. For example, pyrimidine N-oxides can undergo unexpected ring contractions. clockss.org An iodine-promoted cascade reaction of 1,3-dicarbonyl compounds with oxamic acid thiohydrazides, in the presence of a catalytic amount of TsOH, leads to functionalized pyrazoles through a sequence that includes a ring contraction step with sulfur elimination. mdpi.com Furthermore, a one-carbon deletion method has been reported for the conversion of pyrimidines into the pyrazole skeleton, highlighting a direct ring contraction pathway. organic-chemistry.org

Ring Expansion:

Ring expansion reactions of pyrazole derivatives can lead to the formation of larger heterocyclic systems. For example, spirocyclic pyrazole intermediates, formed from the reaction of tosylhydrazones with alkynes, can undergo a Lewis acid-promoted nih.goviitg.ac.in-alkyl shift to afford ring-expanded fused pyrazoles. thieme-connect.de In some instances, this alkyl shift can occur spontaneously due to ring strain and reaction temperature. thieme-connect.de Another fascinating rearrangement involves pyrazolium-3-carboxylates, which can rearrange to 4-aminoquinolines via an N-heterocyclic carbene intermediate, effectively expanding the ring system. researchgate.net

The following table summarizes key findings related to these ring transformations.

Starting Material ClassReagents/ConditionsTransformationProduct ClassReference(s)
Pyridazine N-OxidesPhotochemical Irradiation (hν)Ring Opening1H-Pyrazoles nih.govacs.orgnih.gov
1,3-Dicarbonyls & Oxamic Acid ThiohydrazidesI₂, TsOHCascade including Ring ContractionFunctionalized Pyrazoles mdpi.com
PyrimidinesNot specifiedRing Contraction (C-atom deletion)Pyrazoles organic-chemistry.org
Spirocyclic PyrazolesLewis AcidRing Expansion ( nih.goviitg.ac.in-alkyl shift)Ring-Fused Pyrazoles thieme-connect.de
Pyrazolium-3-carboxylatesIn situ NHC formationRearrangement/Ring Expansion4-Aminoquinolines researchgate.net

Mechanistic Insights into Reactions Catalyzed by or Featuring 1-Oxo-3H-1λ⁵-pyrazole Analogs as a Component

While pyrazole N-oxides are more commonly studied as reactants or synthetic intermediates rather than catalysts, pyrazole derivatives in general are pivotal in catalysis. iitg.ac.inresearchgate.netacs.orgnih.gov They can act as ligands for transition metals, influencing the outcome of catalytic cycles. For instance, nickel-based catalysts supported on pyrazole-derived structures have shown excellent activity in the urea (B33335) oxidation reaction (UOR). acs.org In this context, a chain-like nickel pyrazolate [Ni(pz)₂] is formed on the surface of Ni(OH)₂. acs.org

In some transformations, pyrazole N-oxides are key intermediates in catalytic processes. A silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate proceeds through sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and a nih.goviitg.ac.in-H shift to form trifluoromethylated pyrazole derivatives. mdpi.com

Furthermore, a palladium-catalyzed tandem cross-coupling/electrocyclization of enol triflates and diazoacetates provides a route to 3,4,5-trisubstituted pyrazoles. nih.gov This process involves the initial formation of a vinyl diazoacetate intermediate which then undergoes thermal electrocyclization. nih.gov

Utilization of Spectroscopic and Computational Methods for Mechanistic Elucidation

The elucidation of reaction mechanisms involving pyrazole N-oxides and their derivatives heavily relies on a combination of spectroscopic and computational techniques.

Spectroscopic Methods:

NMR (Nuclear Magnetic Resonance) and mass spectrometry are fundamental tools for determining the structure of reactants, intermediates, and products. iitg.ac.in For example, the structure of a 5-(2-chlorophenyl)-4-iodo-1-phenethyl-3-phenyl-1H-pyrazole 2-oxide was confirmed by NMR, mass spectrometry, and further validated by X-ray crystallographic analysis. iitg.ac.in In the study of pyrimidine N-oxide reactions, the addition of a triplet sensitizer (B1316253) (benzophenone) was used to probe the excited state responsible for deoxygenation, indicating that a triplet excited state is involved. wur.nl Flash photolysis experiments have been employed to identify transient species like diazoketone intermediates in the photochemical ring opening of pyridazine N-oxides. preprints.org

Computational Methods:

Computational studies, particularly Density Functional Theory (DFT), are invaluable for understanding reaction pathways and rationalizing observed reactivity. researchgate.netacs.orgresearchgate.netroyalsocietypublishing.org DFT calculations have been used to explore the potential energy surface of reactions, helping to determine the thermodynamic favorability and theoretical turnover frequency (TOF) of catalytic cycles. researchgate.net For instance, computational analysis of the reaction of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole suggested that the process occurs through a pyrazole ring opening and recyclization cascade. mdpi.com In another study, calculations helped to explain the different photochemical reactivity of 3,6-diphenyl- and 3-phenylpyridazine (B76906) N-oxide, showing that the diazo intermediate from the latter could not readily convert into a pyrazole derivative. preprints.org Hirshfeld surface computational methods are also used to quantify intermolecular contacts in the crystal structures of pyrazoline derivatives. researchgate.net

The synergy between experimental data from spectroscopy and theoretical insights from computational chemistry provides a comprehensive understanding of the complex reaction mechanisms of pyrazole N-oxides.

MethodApplication in Pyrazole N-Oxide ChemistryKey FindingsReference(s)
NMR Spectroscopy Structural elucidation of products and intermediates.Confirmed the structure of various substituted pyrazole N-oxides. iitg.ac.in
Mass Spectrometry Identification of molecular ions of products and intermediates.Aided in the characterization of novel pyrazole N-oxides. iitg.ac.in
X-ray Crystallography Definitive determination of molecular structure.Provided unambiguous structural proof for complex pyrazole N-oxide derivatives. iitg.ac.in
Flash Photolysis Detection of transient intermediates.Identified diazoketone intermediates in photochemical ring opening. preprints.org
DFT Calculations Elucidation of reaction pathways and transition states.Explained reaction outcomes and predicted reactivity; supported ring-opening/recyclization mechanisms. preprints.orgresearchgate.netmdpi.com
Hirshfeld Surface Analysis Quantification of intermolecular interactions.Characterized non-covalent interactions in pyrazoline crystal structures. researchgate.net

Advanced Spectroscopic Characterization and Elucidation of Hypervalent Bonding in 1 Oxo 3h 1λ⁵ Pyrazole

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as a powerful tool for the definitive determination of the three-dimensional atomic arrangement in the solid state. For pyrazole (B372694) N-oxides, this technique provides invaluable data on the geometry around the hypervalent nitrogen center and the nature of intermolecular interactions.

Table 1: Representative Bond Lengths and Angles in Pyrazole Derivatives (from related structures)

ParameterTypical ValueNotes
N-O Bond Length~1.34 - 1.38 ÅIn heterocyclic N-oxides. rsc.org
N-N Bond Length~1.387(2) ÅIn a pyrazolone (B3327878) derivative. irjet.net
C-N (ring) Bond Length~1.351(2) ÅIn a pyrazolone derivative. irjet.net
C-C (ring) Bond Length~1.368(2) - 1.411(2) ÅIn a pyrazolone derivative. irjet.net
Ring Angles~105° - 112°Typical for five-membered rings.

This table presents generalized data from related pyrazole structures and heterocyclic N-oxides due to the absence of specific crystallographic data for 1-Oxo-3H-1λ⁵-pyrazole.

The solid-state packing of pyrazole derivatives is often governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The N-oxide oxygen in 1-Oxo-3H-1λ⁵-pyrazole is expected to be a strong hydrogen bond acceptor. In the crystal structures of various pyrazole compounds, N—H⋯N, N—H⋯O, and even weaker C—H⋯O and C—H⋯N hydrogen bonds are commonly observed, linking molecules into chains, dimers, or more complex three-dimensional networks. spast.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of nuclei in a molecule. For 1-Oxo-3H-1λ⁵-pyrazole, both proton (¹H) and nitrogen (¹⁵N) NMR are particularly informative.

The introduction of the N-oxide functionality significantly alters the electron distribution within the pyrazole ring, which is reflected in the NMR chemical shifts. The λ⁵-nitrogen, being part of the N→O dative bond, experiences a different electronic environment compared to the nitrogens in a standard pyrazole ring.

¹⁵N NMR is especially sensitive to these changes. In pyrazoles, the chemical shifts of the two nitrogen atoms are distinct, and their values are influenced by protonation and hydrogen bonding. acs.org For pyrazole N-oxides, the ¹⁵N chemical shift of the N-oxide nitrogen would be expected to be significantly different from that of the other nitrogen in the ring. Studies on pyridine-N-oxides have shown that the ring nitrogen chemical shift is sensitive to substituents, and in some highly substituted cases, the trend of chemical shifts can even reverse compared to the parent pyridines. mdpi.com In a furazan-fused pyrazole N-oxide, distinct ¹⁵N NMR signals were observed for the nitrogens in the fused ring system, highlighting the utility of this technique in characterizing such structures. rsc.org

Table 2: Representative ¹⁵N NMR Chemical Shifts for Nitrogen Heterocycles

Compound TypeNitrogen AtomTypical Chemical Shift Range (ppm)
Pyrroles/IndolesPyrrole-like N125 to 160
PyridinesPyridine-like N230 to 330
Pyridine-N-OxidesN-oxide NVaries with substitution

Note: Chemical shifts are referenced to nitromethane. The data is generalized from various nitrogen heterocycles. science-and-fun.de

Proton-proton (¹H-¹H) and proton-carbon (¹H-¹³C) coupling constants can provide detailed information about the connectivity and geometry of the pyrazole ring. The magnitude of these coupling constants is related to the dihedral angles between the coupled nuclei. In substituted pyrazoles, NMR techniques such as NOESY can be used to confirm the proximity of different protons in space, aiding in the assignment of regioisomers. mdpi.com Dynamic processes, such as tautomerism or restricted rotation around single bonds, can also be studied using variable-temperature NMR experiments.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of a molecule. These techniques are particularly useful for identifying characteristic functional groups. In the context of 1-Oxo-3H-1λ⁵-pyrazole, the most diagnostic vibrational mode would be the N-O stretching frequency.

The N-O stretching vibration in N-oxides typically appears in a specific region of the IR spectrum. For nitroxide stable free radicals, the N-O stretching frequency (ν(N-O)) is found in the range of 1340-1450 cm⁻¹. nih.gov Theoretical studies on pyrazole and its derivatives have been used to calculate and assign their vibrational frequencies. rdd.edu.iq For pyrazole itself, the N-H stretching frequency is observed around 3400-3500 cm⁻¹ in the monomer, but this shifts to lower wavenumbers upon hydrogen bonding. researchgate.net The pyrazole ring deformations are typically observed at lower frequencies. derpharmachemica.com The N-O stretching frequency in a pyrazole N-oxide would be a key feature in its vibrational spectrum, providing direct evidence for the presence of this functional group.

Table 3: Characteristic Vibrational Frequencies for Pyrazole and Related Moieties

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
N-H Stretch (monomer)3400 - 3500In pyrazole. researchgate.net
N-H Stretch (H-bonded)Lower frequencies than monomerIn pyrazole. researchgate.net
C-H Stretch~3100 - 3200Aromatic C-H.
C=C / C=N Stretch1400 - 1600Ring stretching modes.
N-O Stretch1340 - 1450 (in nitroxides)Expected region for pyrazole N-oxide. nih.gov
Ring Deformation< 1000In-plane and out-of-plane bends.

Identification of Characteristic Vibrational Modes Associated with the λ⁵-Nitrogen and O=N-X Bonds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and bonding arrangements within a molecule. For 1-Oxo-3H-1λ⁵-pyrazole, the most distinctive feature is the hypervalent N-O bond. The vibrational modes associated with this bond are expected to be highly characteristic.

In analogous heterocyclic N-oxides, such as pyridine (B92270) N-oxide, the N-O stretching vibration (νN-O) gives rise to a strong absorption band in the IR spectrum. jst.go.jpnih.gov The precise frequency of this mode is sensitive to the electronic environment, including the nature of the heterocyclic ring and any substituents. Studies on various substituted pyridine 1-oxides have identified the N-O stretching frequency in the 1200–1300 cm⁻¹ region. jst.go.jp For pyridine N-oxide itself, this vibration has been assigned to a prominent band at approximately 1254 cm⁻¹. ias.ac.in Other analyses have placed this N-O stretching vibration at lower frequencies, such as 832 cm⁻¹, by drawing parallels to oxime compounds. oup.com This variation underscores that the pyrazole ring system will impart its own unique influence on the N-O bond force constant.

Beyond the primary stretching mode, other vibrations involving the hypervalent center include planar and non-planar oxygen bending modes. In pyridine N-oxide, these have been tentatively assigned to frequencies around 478 cm⁻¹ (planar bending) and 283 cm⁻¹ (non-planar bending). oup.com The λ⁵-nitrogen and its bond to the oxygen atom would also influence the ring vibrations of the pyrazole core, causing shifts in the C=N, N-N, and C-C stretching frequencies compared to the parent 3H-pyrazole molecule.

Vibrational ModeTypical Frequency Range (cm⁻¹) in Heterocyclic N-OxidesExpected IntensityReference Compound
N-O Stretch (νN-O)1200 - 1300Strong (IR)Pyridine N-Oxide jst.go.jp
N-O Stretch (νN-O)~832Strong (IR, Raman)Pyridine N-Oxide (alternative assignment) oup.com
Planar O-N-X Bend (δN-O)~478MediumPyridine N-Oxide oup.com
Non-Planar O-N-X Bend (γN-O)~283Medium-WeakPyridine N-Oxide oup.com
Ring C=N / N-N Stretch1400 - 1600Medium-StrongPyrazoles, Triazoles researchgate.net

Correlation of Spectral Features with Theoretical Predictions

To unambiguously assign experimental vibrational frequencies, quantum-chemical calculations are indispensable. Density Functional Theory (DFT) has proven highly effective for predicting the vibrational spectra of heterocyclic compounds. nih.govresearchgate.net For a molecule like 1-Oxo-3H-1λ⁵-pyrazole, a typical computational workflow would involve:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.

Frequency Calculation: A Hessian matrix, which contains the second derivatives of energy with respect to atomic displacements, is calculated for the optimized geometry. atomistica.online Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.

Theoretical studies on pyridine N-oxide have successfully correlated calculated frequencies with experimental IR and Raman spectra, confirming the assignments of the N-O stretching and bending modes, as well as the shifts in ring vibrations upon N-oxidation. nih.gov Such calculations can predict not only the frequency but also the IR intensity and Raman activity of each mode, providing a theoretical spectrum that can be directly compared with experimental results. For 1-Oxo-3H-1λ⁵-pyrazole, DFT calculations would be crucial to differentiate the N-O stretching mode from other ring vibrations and to understand the electronic effect of the hypervalent N-O group on the pyrazole framework.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. This is critical for elucidating the complex fragmentation pathways of novel structures like 1-Oxo-3H-1λ⁵-pyrazole. The fragmentation of heterocyclic N-oxides is well-documented and typically involves characteristic losses related to the N-O bond. researchgate.net

Under electron impact (EI) or electrospray ionization (ESI), a common and diagnostic fragmentation pathway for N-oxides is the loss of an oxygen atom, leading to a radical cation [M-16]˙⁺ or a protonated molecule [M+H-16]⁺, respectively. researchgate.netnih.gov This "deoxygenation" can sometimes be induced thermally in the ion source. nih.gov Another frequently observed fragmentation is the elimination of a hydroxyl radical ([M-17]˙⁺ or [M+H-17]⁺), which is considered a hallmark of the N→O functional group. researchgate.netscielo.br

The pyrazole ring itself is prone to cleavage, often involving the expulsion of stable molecules like HCN or N₂. researchgate.net The fragmentation of 1-Oxo-3H-1λ⁵-pyrazole would therefore be a competition between these pathways: those initiated by the N-O group and those involving the pyrazole ring structure.

Fragmentation ProcessNeutral LossMass Change (Da)SignificanceReferences
DeoxygenationO-16Characteristic of N-Oxides researchgate.netnih.gov
Hydroxyl Radical Loss·OH-17Characteristic of N-Oxides researchgate.netscielo.br
Ring CleavageHCN-27Typical for Pyrazoles researchgate.net
Ring CleavageN₂-28Typical for Pyrazoles researchgate.net

Isotopic Patterns and Fragmentation Cascades of Hypervalent Fragments

Isotopic labeling is a powerful technique for confirming fragmentation mechanisms. By synthesizing 1-Oxo-3H-1λ⁵-pyrazole with ¹⁸O, the neutral losses of 18 and 19 Da would definitively confirm the elimination of the labeled oxygen atom as O and OH, respectively. Similarly, ¹⁵N labeling at specific positions in the pyrazole ring could be used to trace the nitrogen atoms during ring fragmentation cascades. Studies on 1,2,5-oxadiazole N-oxide derivatives have effectively used deuterated analogues to clarify rearrangement processes leading to OH loss. scielo.br

The natural isotopic abundance also provides crucial information. High-resolution mass spectrometry can resolve the isotopic peaks (e.g., from ¹³C, ¹⁵N). The spacing and relative intensity of these peaks allow for the unambiguous determination of the charge state of an ion and can help validate its elemental composition. conicet.gov.ar For fragments derived from 1-Oxo-3H-1λ⁵-pyrazole, analyzing the isotopic pattern would confirm the number of carbon and nitrogen atoms remaining in each fragment, providing strong evidence for proposed fragmentation pathways.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Probing

Photoelectron spectroscopy probes the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons. X-ray photoelectron spectroscopy (XPS) uses X-rays to probe core-level electrons, while ultraviolet photoelectron spectroscopy (UPS) uses UV light to examine valence-level electrons.

Core-Level Spectroscopy to Assess Oxidation States and Chemical Environments

XPS is highly sensitive to the chemical environment and oxidation state of an atom. For 1-Oxo-3H-1λ⁵-pyrazole, the N1s core-level spectrum would be particularly informative. The molecule contains two distinct nitrogen atoms, which should give rise to separate peaks in the N1s spectrum.

Based on data from related nitrogen heterocycles, the N1s binding energies can be estimated. tudelft.nl The nitrogen atom not bonded to oxygen would be expected to have a binding energy similar to that in standard pyrazoles. jst.go.jp The hypervalent λ⁵-nitrogen, being bonded to an electronegative oxygen atom and bearing a formal positive charge, is in a higher oxidation state. This will shift its N1s peak to a significantly higher binding energy. Studies of N-oxides and other oxidized nitrogen species have shown that the N1s binding energy for an N-oxide group can be as high as 403.3 eV, compared to pyridinic nitrogen at ~398.5 eV. researchgate.net The precise shift provides a quantitative measure of the electronic effect of the N-O bond.

Nitrogen EnvironmentTypical N1s Binding Energy (eV)Reference Compounds
Pyridinic-N~398.5Covalent Triazine Frameworks tudelft.nlresearchgate.net
Pyrrolic-N~400.3 - 400.5Covalent Triazine Frameworks, PFPA-silane researchgate.netnih.gov
Quaternary-N / N-Oxide~401.5 - 403.3Nitrogen-doped Carbon researchgate.net

Valence-Level Spectroscopy to Map Molecular Orbitals and Bonding Characteristics

UPS provides direct insight into the molecular orbitals (MOs) in the valence region. The UPS spectrum of 1-Oxo-3H-1λ⁵-pyrazole would show a series of bands, each corresponding to the ionization from a specific valence MO. By comparing the experimental spectrum with the density of states (DOS) predicted by quantum-chemical calculations, each band can be assigned to orbitals with specific characteristics (e.g., σ, π, or non-bonding n).

The key insights from a UPS study would relate to the electronic structure of the hypervalent N-O bond. It would be possible to identify the MOs that have significant contributions from the nitrogen and oxygen atomic orbitals of the N-O group. This would allow for the characterization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to the molecule's reactivity. Comparing the UPS spectrum of 1-Oxo-3H-1λ⁵-pyrazole to that of the parent 3H-pyrazole would reveal how the N-oxidation perturbs the energy and composition of the pyrazole's π-system and lone-pair orbitals.

Structural Analogs and Derivatives of 1 Oxo 3h 1λ⁵ Pyrazole

Exploration of Heteroatom Analogs of the Oxygen Ligand (e.g., Sulfur, Selenium)

While 1-Oxo-3H-1λ⁵-pyrazole, more commonly referred to as pyrazole (B372694) N-oxide, represents a significant area of study, its sulfur and selenium analogs, 1-Thio-3H-1λ⁵-pyrazole and 1-Seleno-3H-1λ⁵-pyrazole, are less documented. Research into these direct N-thiones and N-selenones is scarce, prompting an examination of their isomeric forms, such as pyrazole-3-thiones and pyrazole-3-selenones, to infer potential properties.

Theoretical studies on related systems, such as 1H-pyrazole-5-thiol, indicate that in the gas phase, the thiol tautomer is more stable, but in solution, the thione form can be favored due to enhanced molecular polarity. researchgate.net This suggests that the corresponding N-thiones could also exhibit solvent-dependent stability. The synthesis of pyrazole-linked 1,2,4-triazolidine-3-thiones has been achieved, showcasing the utility of the thione functionality in constructing more complex heterocyclic systems. nih.gov

In the realm of selenium analogs, trapping reactions of mesoionic pyrazolium-4-aminides with elemental selenium have successfully yielded pyrazole-3-selenones. thieme-connect.com Furthermore, computational studies on hetero-selenoxide syn eliminations provide insight into the reactivity of organoselenium compounds, which could be extrapolated to predict the behavior of N-seleno-pyrazoles. mdpi.com These studies indicate that selenoxides generally have lower activation energies for elimination reactions compared to their selenone counterparts. mdpi.com The synthesis of 4-(organylselanyl)pyrazoles has been achieved through a one-pot cyclocondensation and C-H bond selenylation, highlighting methods to incorporate selenium into the pyrazole framework. scielo.br

The following table provides a comparative overview of the known isomeric sulfur and selenium analogs, which can serve as a basis for predicting the properties of the N-heteroatom analogs.

FeaturePyrazole-3-thionesPyrazole-3-selenonesPredicted N-Thio/Seleno Analogs
Synthesis Reaction of pyrazoles with P₂S₅. bibliomed.orgTrapping of pyrazolium (B1228807) intermediates with selenium. thieme-connect.comLikely challenging due to the high reactivity of the N=S/N=Se bond.
Stability Can exist in tautomeric equilibrium with pyrazole-3-thiols. researchgate.netGenerally stable enough for isolation and characterization. thieme-connect.comExpected to be highly reactive and potentially unstable.
Reactivity Can undergo S-alkylation and participate in further cyclization reactions. bibliomed.orgCan be methylated at the selenium atom. thieme-connect.comPredicted to be strong oxidizing and electrophilic agents.

Impact of Varied Substitution Patterns on the Pyrazole Ring on λ⁵-Nitrogen Stability and Reactivity

The stability and reactivity of the hypervalent λ⁵-nitrogen in pyrazole N-oxides are profoundly influenced by the nature and position of substituents on the pyrazole ring. Both electron-donating and electron-withdrawing groups can modulate the electronic environment of the N-oxide moiety, thereby affecting its properties.

Theoretical studies have shown that electron-donating groups, such as methyl (CH₃) and amino (NH₂), tend to increase the basicity of the pyrazole ring. dntb.gov.ua Conversely, electron-withdrawing groups, like nitro (NO₂) and cyano (CN), decrease the basicity but can enhance the stability of the N-oxide through resonance delocalization. scirp.org For instance, in a series of substituted pyrazoles, electron-donating groups were found to favor the C3-tautomer, while electron-withdrawing groups stabilized the C5-tautomer. scirp.org

The effect of substituents on the stability of pyrazole N-oxides can be quantified through computational analysis of their electronic properties. The following table summarizes the calculated effects of different substituents on the stability of the pyrazole ring, which in turn influences the λ⁵-nitrogen.

SubstituentPositionElectronic EffectPredicted Impact on N-Oxide Stability
-CH₃3 or 5Electron-donating (inductive)Moderate stabilization
-NH₂3 or 5Electron-donating (resonance)Significant stabilization
-NO₂4Electron-withdrawing (resonance)Significant stabilization through delocalization
-Cl4Electron-withdrawing (inductive), weak electron-donating (resonance)Moderate stabilization
-CF₃3 or 5Strong electron-withdrawing (inductive)Potential destabilization of the N-N bond

Research has shown that the aromaticity of the pyrazole ring is sensitive to N-substitution, with electron-withdrawing groups generally decreasing aromaticity. sapub.org This perturbation of the ring's electronic structure directly impacts the stability of the exocyclic N-oxide bond.

Investigation of Fused Ring Systems Incorporating 1-Oxo-3H-1λ⁵-pyrazole

The fusion of the 1-oxo-3H-1λ⁵-pyrazole moiety with other ring systems leads to a diverse array of polycyclic heteroaromatics with unique properties and potential applications, particularly in the field of energetic materials. researchgate.net The synthesis of these fused systems often involves intramolecular cyclization reactions.

A notable example is the synthesis of 6-nitro-pyrazolo[3,4-c]furazanate 5-oxide, a high-energy fused anion, created through an unusual intramolecular cyclization. researchgate.netthieme-connect.com This compound and its derivatives have been explored as potential "green" primary or secondary explosives. thieme-connect.com The coplanar structures and conjugated π-systems of these fused N-oxides contribute to their enhanced thermal stability and high heats of formation. researchgate.net

Other examples of fused pyrazole N-oxide systems include:

Pyrazolo[3,4-d]-1,2,3-triazine-2-oxides : Synthesized from 3-amino-4-cyanopyrazole, these compounds are being investigated as energetic materials. nih.gov

Pyrazolo[1,5-a]pyrimidines : While not N-oxides themselves, the synthesis of these fused systems often starts from 3(5)-aminopyrazoles, which are key precursors that could potentially be N-oxidized. scirp.org

Benzopyrazoles (Indazoles) : The N-oxidation of indazole derivatives offers a pathway to benzo-fused pyrazole N-oxides, expanding the structural diversity and potential applications of this class of compounds. bibliomed.org

The development of synthetic routes to these fused systems is an active area of research, with a focus on creating novel materials with tailored properties.

Comparative Analysis of Reactivity and Stability with Non-Hypervalent Pyrazoles

The presence of the hypervalent λ⁵-nitrogen in 1-oxo-3H-1λ⁵-pyrazole (pyrazole N-oxide) introduces significant differences in reactivity and stability compared to its non-hypervalent parent, pyrazole.

Reactivity: Non-hypervalent pyrazoles are aromatic heterocycles that undergo electrophilic substitution, preferentially at the C4 position. peacta.orgchemicalbook.com The pyrazole ring is generally resistant to oxidation. mdpi.com In contrast, pyrazole N-oxides exhibit enhanced and often complementary reactivity. organic-chemistry.org The N-oxide group acts as an internal oxidizing agent and can activate adjacent positions for nucleophilic attack. For instance, pyrazole N-oxides can be converted to 4-chloropyrazoles by treatment with POCl₃ and DMF. nih.gov The N-oxide functionality can be removed by treatment with reducing agents like PCl₃, regenerating the pyrazole ring, which makes pyrazole N-oxides versatile synthetic intermediates. nih.gov

Stability: Pyrazole is a stable aromatic compound. wikipedia.org The introduction of the N-oxide group can affect this stability. While the N-N bond in pyrazoles is considered relatively weak, the N-oxide can either stabilize or destabilize the ring depending on the substitution pattern. sapub.org The N-oxide group is a strong hydrogen bond acceptor, which can influence the intermolecular interactions and physical properties of the molecule. quizgecko.com

Influence of λ⁵-Nitrogen on Aromaticity Perturbations and Tautomeric Equilibria

The introduction of a hypervalent λ⁵-nitrogen significantly perturbs the aromaticity and tautomeric equilibria of the pyrazole ring.

Tautomerism: N-unsubstituted pyrazoles exhibit annular tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms. dntb.gov.uascirp.org This equilibrium is influenced by substituents and the solvent. dntb.gov.ua For 1-oxo-3H-1λ⁵-pyrazole, the presence of the N-oxide group on one of the nitrogens would likely fix the tautomeric form, preventing the proton migration observed in non-hypervalent pyrazoles. However, in substituted derivatives, other forms of tautomerism, such as keto-enol tautomerism in pyrazolones, can still occur and be influenced by the presence of the N-oxide group. For example, studies on 1-substituted 1H-pyrazol-3-ols show a predominance of the pyrazol-3-ol tautomer.

The following table provides a comparative summary of the properties of pyrazole and its N-oxide derivative.

PropertyPyrazole (Non-Hypervalent)1-Oxo-3H-1λ⁵-pyrazole (Hypervalent)
Aromaticity Aromatic, 6π-electron system. researchgate.netReduced aromaticity due to the electron-withdrawing N-oxide group. sapub.org
Tautomerism Exhibits annular tautomerism. dntb.gov.uascirp.orgTautomerism is likely fixed due to the N-oxide group.
Reactivity towards Electrophiles Electrophilic substitution at C4. peacta.orgRing is generally deactivated towards electrophilic attack.
Reactivity towards Nucleophiles Generally unreactive.Activated towards nucleophilic attack, especially at positions adjacent to the N-oxide. nih.gov
Oxidation/Reduction Resistant to oxidation. mdpi.comCan act as an oxidizing agent; N-oxide can be reduced. nih.gov

Future Directions and Research Perspectives

The theoretical construct of 1-Oxo-3H-1λ⁵-pyrazole represents a fascinating frontier in hypervalent nitrogen chemistry. While its isolation remains a formidable challenge, the pursuit of this and related structures stimulates significant research into the fundamental principles of chemical bonding and reactivity. The following sections outline key future directions and research perspectives that will shape the exploration of this novel class of compounds.

Q & A

What are the optimal synthetic routes for 1-Oxo-3H-1λ⁵-pyrazole derivatives under mild conditions?

Basic Research Question
The synthesis of 1-oxo-pyrazole derivatives can be optimized using multi-component reactions or biocatalytic approaches. For instance, hetero-fused pyrazoles are synthesized via condensation reactions involving methyl pyrazole carboxylates, as demonstrated in the formation of imidazo[1,2-b]pyrazoles through four-component reactions . Microwave-assisted methods (e.g., 140°C, 1 h) with Pd(PPh₃)₄ catalysis in DMF/water mixtures improve coupling efficiency for aryl-substituted derivatives . Biocatalysts like guar gum enable solvent-free, room-temperature synthesis of substituted pyrazoles with high yields (85–92%) .

How can spectroscopic methods (NMR, IR) elucidate the tautomeric behavior of 1-Oxo-3H-1λ⁵-pyrazole derivatives?

Basic Research Question
¹H and ¹³C NMR are critical for identifying tautomeric equilibria. For example, in 3-methyl-1-phenylpyrazole, equivalent ¹H NMR signals at positions 3 and 5 confirm tautomerism between 1H- and 2H-forms . IR spectroscopy detects carbonyl stretching (1700–1720 cm⁻¹) and NH/OH vibrations (2500–3300 cm⁻¹), distinguishing keto-enol tautomers. High-resolution mass spectrometry (HRMS) further validates molecular composition, as seen in ethyl pyrazole carboxylates .

What strategies mitigate isomer formation during the alkylation of 1-Oxo-3H-1λ⁵-pyrazole intermediates?

Advanced Research Question
Isomer ratios depend on substituent electronic effects. Methylation of 5-amino-3-methylthio-1H-pyrazoles produces varying isomer distributions based on the 4-position substituent’s electron-withdrawing/donating nature . Steric hindrance from bulky groups (e.g., trifluoromethyl) at the 5-position can suppress undesired isomers. Chromatographic separation (e.g., Hex/EtOAC gradients) is often required for purification .

How does microwave-assisted synthesis enhance the functionalization of pyrazole cores with electron-withdrawing groups?

Advanced Research Question
Microwave (MW) irradiation accelerates Suzuki-Miyaura couplings, enabling rapid introduction of aryl/heteroaryl groups. For example, MW at 100–140°C for 1 h achieves >80% yields in synthesizing 3,4-diaryl-pyrazole carboxylates, compared to traditional 12–24 h reflux . MW also reduces side reactions in Sonogashira couplings for alkynyl-substituted derivatives .

Which computational models predict the reactivity of 1-Oxo-3H-1λ⁵-pyrazole in electrophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations assess regioselectivity in electrophilic substitutions. For pyrazolo[1,5-a]pyrazines, Fukui indices identify nucleophilic sites prone to functionalization . Comparative HPLC-logP and clogP analyses predict solubility and bioavailability of derivatives, guiding drug design .

What in vitro assays are suitable for evaluating the biological activity of 1-Oxo-3H-1λ⁵-pyrazole derivatives?

Advanced Research Question
Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) are standard for anticancer evaluation . Kinase inhibition assays (e.g., EGFR or CDK2) use fluorometric or radiometric methods, with IC₅₀ values calculated from dose-response curves . ADME profiling includes metabolic stability tests in liver microsomes and plasma protein binding assays .

How does substituent position influence the SAR of pyrazole-based kinase inhibitors?

Advanced Research Question
Substituents at the 3- and 5-positions critically modulate kinase affinity. For example, 3-aryl groups enhance π-π stacking with hydrophobic kinase pockets, while 5-carboxylates improve solubility. In ethyl 3,4-diaryl-pyrazole carboxylates, para-electron-withdrawing groups (e.g., -CF₃) on the aryl ring increase inhibitory potency against mGluR5 .

What mechanistic insights explain regioselectivity in the Sonogashira coupling of 3-iodo-1H-pyrazole derivatives?

Advanced Research Question
Regioselectivity in Sonogashira reactions is governed by steric and electronic factors. The 3-iodo position’s electrophilicity facilitates oxidative addition to Pd(0), while bulky substituents (e.g., methyl at N-1) direct alkyne coupling to the less hindered position. Kinetic studies using ¹⁵N NMR reveal transition-state stabilization via Pd-π interactions .

Notes

  • Contradictions : Isomer control strategies vary between studies; substituent effects in alkylation ( vs. 5) require empirical validation.
  • Data Gaps : Flash points and WGK ratings for some derivatives are undocumented, necessitating experimental determination .

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